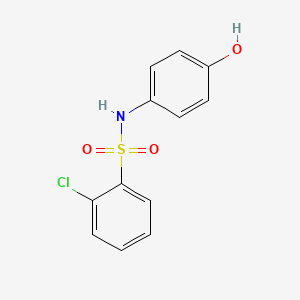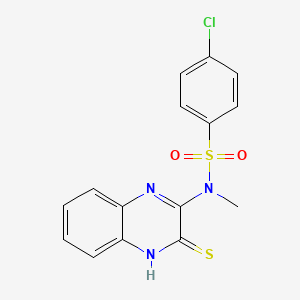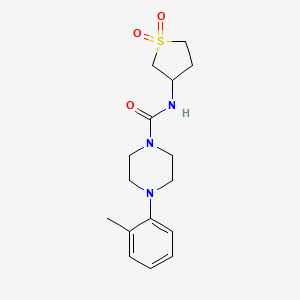
2-chloro-N-(4-hydroxyphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(4-hydroxyphenyl)benzenesulfonamide is a chemical compound that has been widely used in scientific research. It is also known as CHS or Celecoxib, which is a nonsteroidal anti-inflammatory drug (NSAID). However, in
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-hydroxyphenyl)benzenesulfonamide involves the inhibition of COX-2 activity. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are mediators of inflammation. By inhibiting COX-2 activity, this compound reduces the production of prostaglandins and thus reduces inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the production of prostaglandins, which are mediators of inflammation. It has also been shown to reduce the production of cytokines, which are molecules that play a key role in the inflammatory response. Additionally, it has been found to reduce the expression of adhesion molecules, which are proteins that play a key role in the recruitment of immune cells to sites of inflammation.
Advantages and Limitations for Lab Experiments
2-chloro-N-(4-hydroxyphenyl)benzenesulfonamide has several advantages for lab experiments. It is a potent inhibitor of COX-2 activity and has been extensively studied for its anti-inflammatory effects. It is also relatively easy to synthesize and has good stability under normal laboratory conditions. However, it also has some limitations. It is a relatively large molecule and may have limited solubility in some solvents. Additionally, it may have off-target effects on other enzymes and pathways, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of 2-chloro-N-(4-hydroxyphenyl)benzenesulfonamide. One area of research is the development of new analogs with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic effects of this compound on other diseases, such as cancer and Alzheimer's disease. Additionally, the development of new methods for the synthesis of this compound may also be an area of future research.
Synthesis Methods
The synthesis of 2-chloro-N-(4-hydroxyphenyl)benzenesulfonamide involves several steps. The first step is the chlorination of 4-hydroxybenzenesulfonamide with thionyl chloride to form 2-chloro-4-hydroxybenzenesulfonamide. The second step is the reaction of 2-chloro-4-hydroxybenzenesulfonamide with 4-hydroxybenzenesulfonyl chloride in the presence of a base to form this compound. This synthesis method has been widely used in the preparation of this compound for scientific research purposes.
Scientific Research Applications
2-chloro-N-(4-hydroxyphenyl)benzenesulfonamide has been extensively studied for its potential therapeutic effects on various diseases. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Therefore, it has been used in the treatment of various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis.
properties
IUPAC Name |
2-chloro-N-(4-hydroxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3S/c13-11-3-1-2-4-12(11)18(16,17)14-9-5-7-10(15)8-6-9/h1-8,14-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNNWAABCAVZFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NC2=CC=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([1,2,4]triazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide](/img/structure/B7458226.png)
![N-(2-methylphenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B7458234.png)
![4-[(5-Methylthiophen-2-yl)sulfonylamino]benzoic acid](/img/structure/B7458239.png)
![11-(3,5-dimethylphenyl)-3-(prop-2-en-1-yl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B7458246.png)


![3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propanoic acid](/img/structure/B7458278.png)


![N-[4-[(dimethylamino)methyl]cyclohexyl]-1H-indazole-5-carboxamide](/img/structure/B7458292.png)



![5-(4-Bromophenyl)-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine;hydrochloride](/img/structure/B7458310.png)